Cas no 26114-58-9 (1,3-Benzenedimethanamine,N,N'-bis(4-aminophenyl)- (9CI))
26114-58-9 structure
Product Name:1,3-Benzenedimethanamine,N,N'-bis(4-aminophenyl)- (9CI)
CAS No:26114-58-9
MF:C20H22N4
MW:318.415483951569
CID:279905
PubChem ID:193068
Update Time:2025-04-19
1,3-Benzenedimethanamine,N,N'-bis(4-aminophenyl)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzenedimethanamine,N,N'-bis(4-aminophenyl)- (9CI)
- 1,3-Benzenedimethanamine, N,N'-bis(4-aminophenyl)-
- 4-N-[[3-[(4-aminoanilino)methyl]phenyl]methyl]benzene-1,4-diamine
- SCHEMBL5153716
- N,N'-Bis(4-aminophenyl)-1,3-xylylenediamine
- 26114-58-9
- DTXSID90180749
- N,N'-bis(4-aminophenyl)-1,3-xylylene-diamine
- N,N'-bis(p-aminophenyl)-1,3 xylylenediamine
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- Inchi: 1S/C20H22N4/c21-17-4-8-19(9-5-17)23-13-15-2-1-3-16(12-15)14-24-20-10-6-18(22)7-11-20/h1-12,23-24H,13-14,21-22H2
- InChI Key: FASAHBTVMQATOS-UHFFFAOYSA-N
- SMILES: N(C1C=CC(=CC=1)N)CC1C=CC=C(C=1)CNC1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 318.184
- Monoisotopic Mass: 318.184
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 76.1Ų
Experimental Properties
- Density: 1.252
- Boiling Point: 562.8°Cat760mmHg
- Flash Point: 351.4°C
- Refractive Index: 1.743
1,3-Benzenedimethanamine,N,N'-bis(4-aminophenyl)- (9CI) Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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